molecular formula C12H9F5OS B1425136 1-Phenoxy-4-(pentafluorosulfanyl)benzene CAS No. 1126968-86-2

1-Phenoxy-4-(pentafluorosulfanyl)benzene

Cat. No. B1425136
M. Wt: 296.26 g/mol
InChI Key: NXCMMKKWUQZWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenoxy-4-(pentafluorosulfanyl)benzene is an organosulfur compound with the molecular formula C12H9F5OS . It’s a research-grade compound and not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 1-Phenoxy-4-(pentafluorosulfanyl)benzene involves a multi-step reaction. The first step involves the reaction of 3-chloro-benzenecarboperoxoic acid with dichloromethane at 0 - 20 °C under an inert atmosphere. The second step involves the reaction of the product with sodium hydroxide in water at 50 °C .


Molecular Structure Analysis

The molecular structure of 1-Phenoxy-4-(pentafluorosulfanyl)benzene contains a total of 29 bonds, including 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Chemical Reactions Analysis

The pentafluorosulfanyl group in 1-Phenoxy-4-(pentafluorosulfanyl)benzene is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position .


Physical And Chemical Properties Analysis

The molecular weight of 1-Phenoxy-4-(pentafluorosulfanyl)benzene is 296.26 g/mol . Other physical and chemical properties like boiling point, density, etc., are not available in the retrieved resources.

Scientific Research Applications

Preparation and Substitution Reactions

  • Preparation of SF5 Aromatics : Vicarious nucleophilic substitutions (VNS) of hydrogen in 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions yield 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes. This method also allows the transformation of primary products into substituted (pentafluorosulfanyl)anilines and 3- or 4-substituted (pentafluorosulfanyl)benzenes (Beier, Pastýříková, & Iakobson, 2011).

  • Direct Amination : 1-Nitro-4-(pentafluorosulfanyl)benzene undergoes direct amination, leading to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

  • Hydroxylation via VNS : Hydroxylation of para- and meta-nitro-(pentafluorosulfanyl)benzenes results in nitro-(pentafluorosulfanyl)phenols, leading to amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

  • Nucleophilic Aromatic Substitution : Studies on the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have led to novel (pentafluorosulfanyl)benzenes with various substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Photocatalytic Applications

  • Photocatalytic Benzene Hydroxylation : Fe-Based Metal–Organic Frameworks have shown potential in highly selective photocatalytic benzene hydroxylation to phenol, leveraging the photocatalysis of Fe–O clusters (Wang, Wang, & Li, 2015).

  • Catalytic Hydroxylation of Benzene : Various catalysts, including those based on molecular sieves, have been developed for the direct hydroxylation of benzene with hydrogen peroxide, an important process for phenol production (Jiang, Wang, & Han, 2013).

  • Green Aqueous–Ionic Liquid Biphasic Hydroxylation : This environmentally friendly method hydroxylates benzene to phenol with hydrogen peroxide, using metal dodecanesulfonate salts as catalysts (Peng, Shi, Gu, & Deng, 2003).

Other Applications

  • Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles : This synthesis route to SF5-containing indoles and oxindoles starts with vicarious nucleophilic substitution of 3- and 4-nitro(pentafluorosulfanyl)benzenes (Iakobson, Pošta, & Beier, 2013).

  • Cl···π Interactions in Phthalonitrile Derivatives : Study on the conformations of 4-chloro-5-[2-(pentafluorophenoxy)ethoxy]phthalonitrile showed different types of electrostatic interaction and intramolecular halogen-π interaction (Hori, Inoue, & Yuge, 2011).

Safety And Hazards

1-Phenoxy-4-(pentafluorosulfanyl)benzene should be handled with care. It’s recommended to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapours/spray. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition sources .

properties

IUPAC Name

pentafluoro-(4-phenoxyphenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F5OS/c13-19(14,15,16,17)12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCMMKKWUQZWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719138
Record name 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenoxy-4-(pentafluorosulfanyl)benzene

CAS RN

1126968-86-2
Record name 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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